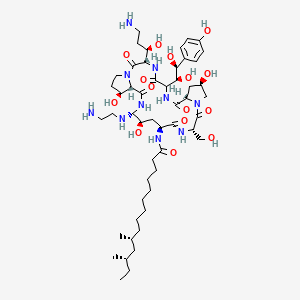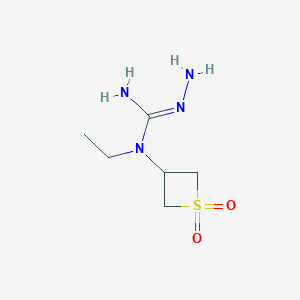
N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide is a compound that has garnered interest in the field of pharmaceutical chemistry due to its unique structure and potential applications. This compound contains a thietane ring, which is a four-membered ring containing sulfur, and is known for its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide typically involves the reaction of thietanyltriazoles with phenacyl bromides. The starting thietanyltriazoles are obtained by reacting 1,2,4-triazoles with 2-chloromethylthiirane, followed by oxidation to form 1-(1-oxidotheitan-3-yl)-1,2,4-triazole and 1-(1,1-dioxidothietan-3-yl)-1,2,4-triazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Substitution: It can undergo substitution reactions, particularly at the sulfur atom in the thietane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine and chlorine, and bases like triethylamine. The reactions often occur in solvents such as benzene or acetonitrile under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state compounds, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its unique structure.
Industry: Its stability and reactivity make it useful in various industrial applications, including the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in the body, potentially involving neurotransmitter systems in the case of its antidepressant activity .
Comparación Con Compuestos Similares
Similar Compounds
1-(1,1-Dioxidothietan-3-yl)-4-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide: This compound has shown promising antidepressant activity.
3-Bromothietane 1,1-dioxide: Another thietane-containing compound used in various chemical reactions.
Uniqueness
N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide stands out due to its specific combination of a thietane ring and hydrazinecarboximidamide group, which imparts unique chemical properties and potential biological activities.
Propiedades
Fórmula molecular |
C6H14N4O2S |
|---|---|
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
2-amino-1-(1,1-dioxothietan-3-yl)-1-ethylguanidine |
InChI |
InChI=1S/C6H14N4O2S/c1-2-10(6(7)9-8)5-3-13(11,12)4-5/h5H,2-4,8H2,1H3,(H2,7,9) |
Clave InChI |
LJXXSBDOAIZUFN-UHFFFAOYSA-N |
SMILES isomérico |
CCN(C1CS(=O)(=O)C1)/C(=N/N)/N |
SMILES canónico |
CCN(C1CS(=O)(=O)C1)C(=NN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




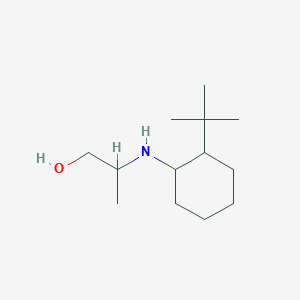
![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine](/img/structure/B13015749.png)
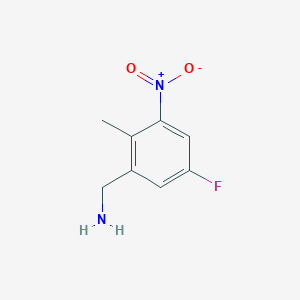
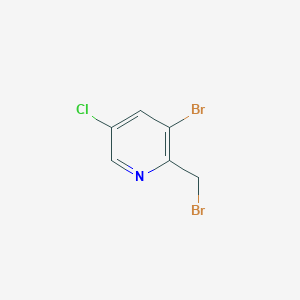
![[(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13015771.png)
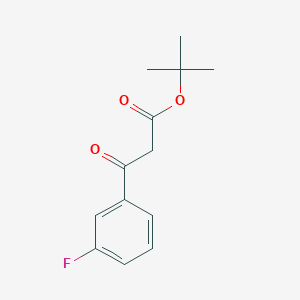
![5-Isopropoxy-6-nitrobenzo[d][1,3]dioxole](/img/structure/B13015777.png)



![6-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13015805.png)
